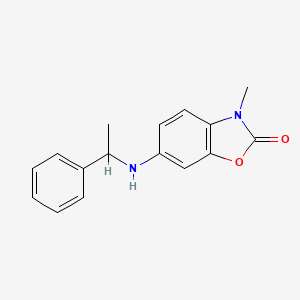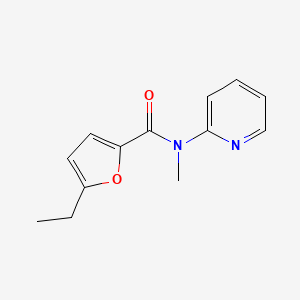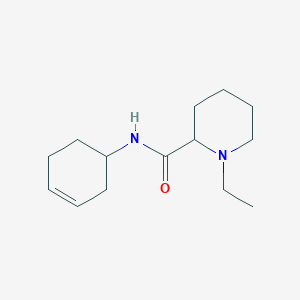
3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MOA-192 or ABT-089 and is a derivative of benzoxazolone. It is primarily used in the field of neuroscience as a cognitive enhancer or nootropic.
作用机制
The exact mechanism of action of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including acetylcholine and dopamine. It has also been shown to increase the release of certain neuropeptides, such as substance P.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters for cognitive function and memory. It has also been shown to increase the release of certain neuropeptides, such as substance P, which are involved in pain perception and inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one in lab experiments is its ability to improve cognitive function and memory in animal models. This makes it a useful tool for studying the underlying mechanisms of cognitive function and memory. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Another direction is to study its potential use in the treatment of pain and inflammation, due to its ability to increase the release of neuropeptides such as substance P. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one involves several steps. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 2-aminophenylethanol to form the intermediate product. The final step involves the reaction of the intermediate product with sodium bicarbonate and phosgene to form this compound.
科学研究应用
3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one has potential applications in various fields of scientific research. In neuroscience, it has been studied as a cognitive enhancer or nootropic. It has been shown to improve cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
属性
IUPAC Name |
3-methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(12-6-4-3-5-7-12)17-13-8-9-14-15(10-13)20-16(19)18(14)2/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLOKOJPSDGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC3=C(C=C2)N(C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)


![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)
![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)



![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)

![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)

![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)